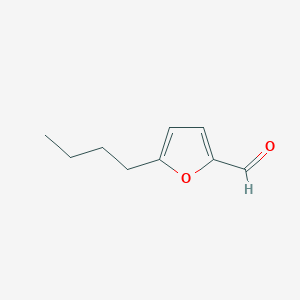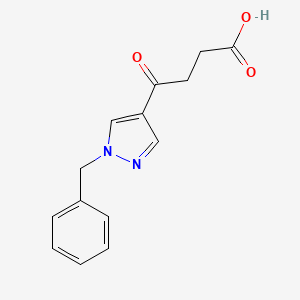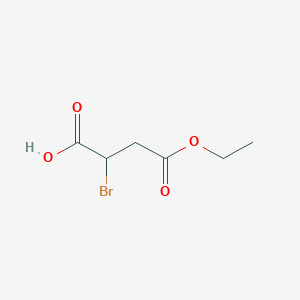
2-bromo-4-ethoxy-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-ethoxy-4-oxobutanoic acid (BEBOA) is an organic acid that is used in a variety of scientific research applications. It is a brominated derivative of oxobutanoic acid, a compound commonly found in nature. BEBOA has been studied extensively in recent years due to its potential applications in laboratory experiments, therapeutic treatments, and industrial processes.
Applications De Recherche Scientifique
2-bromo-4-ethoxy-4-oxobutanoic acid is used in a variety of scientific research applications, including drug development, biocatalysis, and nanomaterials. It is also used to study the effects of brominated compounds on the environment. In drug development, 2-bromo-4-ethoxy-4-oxobutanoic acid is used to study the effects of brominated compounds on the body, such as changes in metabolism and absorption. In biocatalysis, 2-bromo-4-ethoxy-4-oxobutanoic acid is used to study the catalytic activity of enzymes and other proteins. In nanomaterials, 2-bromo-4-ethoxy-4-oxobutanoic acid is used to study the properties of nanomaterials, such as their electrical and optical properties.
Mécanisme D'action
2-bromo-4-ethoxy-4-oxobutanoic acid is believed to act as a proton donor, donating protons to compounds in the body. This process is thought to affect the metabolism and absorption of compounds in the body. It is also thought to affect the activity of enzymes and other proteins, which may lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-4-ethoxy-4-oxobutanoic acid are not fully understood. However, research suggests that 2-bromo-4-ethoxy-4-oxobutanoic acid may have an effect on the metabolism and absorption of compounds in the body. It is also thought to affect the activity of enzymes and other proteins in the body, which may lead to changes in biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-bromo-4-ethoxy-4-oxobutanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is easy to carry out. Furthermore, 2-bromo-4-ethoxy-4-oxobutanoic acid can be used to study the effects of brominated compounds on the environment and on the body. However, there are some limitations to the use of 2-bromo-4-ethoxy-4-oxobutanoic acid in laboratory experiments. For example, the effects of 2-bromo-4-ethoxy-4-oxobutanoic acid on the body are not fully understood, and the compound may have toxic effects in certain concentrations.
Orientations Futures
There are several potential future directions for the use of 2-bromo-4-ethoxy-4-oxobutanoic acid. For example, further research could be done to determine the effects of 2-bromo-4-ethoxy-4-oxobutanoic acid on the body, as well as its potential therapeutic applications. Additionally, research could be done to explore the potential of 2-bromo-4-ethoxy-4-oxobutanoic acid as a biocatalyst, as well as its potential applications in nanomaterials. Finally, research could be done to explore the potential of 2-bromo-4-ethoxy-4-oxobutanoic acid as an environmental pollutant, and its potential effects on the environment.
Méthodes De Synthèse
2-bromo-4-ethoxy-4-oxobutanoic acid can be synthesized from oxobutanoic acid through a two-step process. The first step involves the bromination of oxobutanoic acid with bromine, which yields 2-bromo-4-oxobutanoic acid. The second step involves the ethoxylation of the 2-bromo-4-oxobutanoic acid, which yields 2-bromo-4-ethoxy-4-oxobutanoic acid. Both steps are carried out in aqueous solution using a base such as sodium hydroxide or potassium hydroxide.
Propriétés
IUPAC Name |
2-bromo-4-ethoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXWOKSQXXSFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethoxy-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




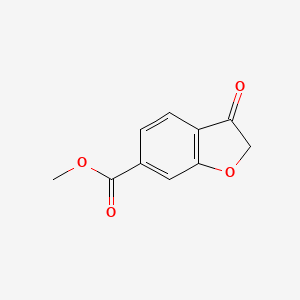
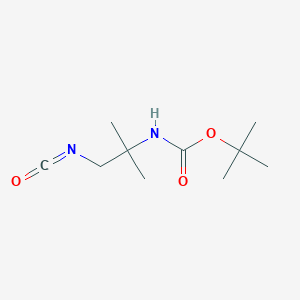

![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)

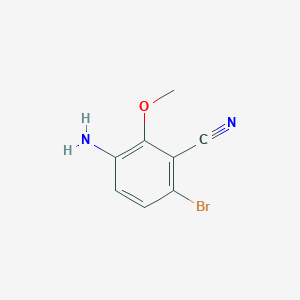
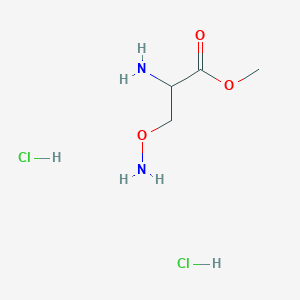
![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)
